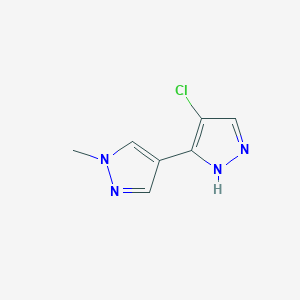

4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole

Description

4-Chloro-1'-methyl-1H,1'H-3,4'-bipyrazole is a heterocyclic compound featuring two pyrazole rings connected at the 3- and 4'-positions. Its molecular formula is C₇H₇ClN₄, with a chlorine substituent at the 4-position of one pyrazole ring and a methyl group at the 1'-position of the adjacent ring (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the tunable electronic and steric properties imparted by its substituents.

Properties

IUPAC Name |

4-chloro-5-(1-methylpyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMTWGKETPVRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-1’-methyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of 4-chloropyrazole with 1-methylpyrazole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

4-Chloro-1’-methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyrazole Derivatives

Substituent Variations and Molecular Properties

The structural and functional diversity of bipyrazole derivatives arises from substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Formula Comparison

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| 4-Chloro-1'-methyl-1H,1'H-3,4'-bipyrazole | Cl (4-position), CH₃ (1'-position) | C₇H₇ClN₄ | Electronegative Cl, compact methyl |

| 4-Bromo-1'-methyl-1H,1'H-3,4'-bipyrazole | Br (4-position), CH₃ (1'-position) | C₇H₇BrN₄ | Larger halogen (Br), increased polarizability |

| 1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole | CH₃ (1'-, 3'-positions) | C₈H₁₀N₄ | Dual methyl groups, enhanced hydrophobicity |

| 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole | CH₃ (1'-, 3'-positions), fluorophenyl | C₁₃H₁₂FN₄ | Bulky aryl group, fluorinated substituent |

Structural Insights :

- Halogen Effects: The substitution of Cl (4-chloro) vs. Br (4-bromo) alters steric bulk and electronic properties.

- Methyl vs. Aryl Groups : The 1',3'-dimethyl derivative (C₈H₁₀N₄) lacks halogens but exhibits greater hydrophobicity, which may influence solubility and bioavailability. In contrast, aryl-substituted analogs (e.g., fluorophenyl) introduce π-π stacking capabilities .

Table 2: Predicted Collision Cross-Section (CCS) Data

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| 4-Bromo-1'-methyl-1H,1'H-3,4'-bipyrazole | [M+H]⁺ | 148.7 |

| [M+Na]⁺ | 152.4 | |

| This compound* | [M+H]⁺ | ~145–150 (estimated) |

*Note: Direct CCS data for the chloro analog is unavailable, but trends suggest slightly smaller CCS values compared to bromo derivatives due to reduced atomic size .

Crystallographic and Geometric Parameters

Evidence from single-crystal X-ray studies of related bipyrazoles reveals:

- Substituent Influence : The nature of substituents at the R₂ position (e.g., Cl, Br, CH₃) significantly impacts bond lengths and torsion angles in the bipyrazole core. For instance, electron-withdrawing groups like Cl may shorten adjacent C–N bonds, while methyl groups introduce steric constraints .

- Packing Differences : Compounds with halogens (Cl/Br) exhibit distinct crystal packing compared to methylated analogs. Halogenated derivatives often form denser lattices due to halogen bonding, whereas methyl groups promote van der Waals interactions .

Biological Activity

4-Chloro-1'-methyl-1H,1'H-3,4'-bipyrazole is a heterocyclic compound with notable potential in biological applications. Its molecular formula is C7H7ClN4, and it exhibits a bipyrazole structure that contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight: 182.61 g/mol

- IUPAC Name: 4-chloro-5-(1-methylpyrazol-4-yl)-1H-pyrazole

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction may lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens using standard bioassays. The results showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those for common antibiotics, indicating a promising potential for clinical applications.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 25 | More effective than penicillin |

| Bacillus subtilis | 30 | Comparable to tetracycline |

| Escherichia coli | 40 | Less effective than ciprofloxacin |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Evaluation

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The findings revealed that the compound induced apoptosis in cancer cells through DNA binding and inhibition of protein synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via DNA damage |

| HeLa (Cervical Cancer) | 20 | Inhibits cell cycle progression |

| A549 (Lung Cancer) | 18 | Triggers oxidative stress |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Effective against various bacterial strains with low MIC values.

- Anticancer Activity: Induces apoptosis in multiple cancer cell lines with promising IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.